3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one

Iron Chelation Coordination Chemistry Medicinal Chemistry

Researchers investigating iron-dependent oxidative damage require complete inactivation of the iron redox cycle to validate ferroptosis, inflammation, or cell death pathways. 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one (CAS 267400-83-9) is a rationally designed tridentate iron chelator that fully ablates iron-catalyzed ROS production upon complexation. • pFe³⁺ = 14.64; confirmed tridentate binding mode with unique 5-hydroxypentyl side chain • Fully inhibits both H₂O₂ generation and lipid peroxidation - superior to partial inhibitors • Validated positive control for novel chelator development & SAR studies on the chromen-4-one scaffold

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 267400-83-9
Cat. No. B015744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one
CAS267400-83-9
Synonyms3-hydroxy-2-(5-hydroxypentyl)chromen-4-one
3-hydroxy-HOPCO
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)CCCCCO)O
InChIInChI=1S/C14H16O4/c15-9-5-1-2-8-12-14(17)13(16)10-6-3-4-7-11(10)18-12/h3-4,6-7,15,17H,1-2,5,8-9H2
InChIKeyPCZKMCHOYIIVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: Iron Chelator


3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one (CAS 267400-83-9) is a synthetic derivative of the hydroxychromene family, characterized by a chromen-4-one core with a 5-hydroxypentyl side chain [1]. This compound was rationally designed and synthesized as a novel iron chelator intended to inactivate the iron redox cycle upon complexation, a property with potential therapeutic relevance in iron overload and oxidative stress-related pathologies [2]. It is cataloged as an iron-chelating agent and is primarily utilized as a biochemical reagent in life science and medicinal chemistry research [3]. The compound's molecular formula is C14H16O4, with a molecular weight of 248.27 g/mol .

Why Generic 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one Fails


Generic substitution of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one fails because its biological and chemical utility is predicated on a specific, well-characterized mechanism of action—the inactivation of the iron redox cycle—that is exquisitely sensitive to molecular structure [1]. Unlike other chromone derivatives or general iron chelators, the compound's tridentate binding mode and its measured pKa and iron affinity constants are unique to its precise chemical structure [2]. Even minor structural variations among in-class compounds can abolish this specific binding geometry, rendering them ineffective for targeted inhibition of iron-dependent oxidative damage [3]. Therefore, procurement of this specific CAS-indexed compound is essential to ensure the reproducibility and validity of experimental outcomes relying on its defined physicochemical and biological properties .

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one: Quantitative Comparison


Tridentate Iron(III) Chelation Mechanism

Unlike the generic class of bidentate hydroxychromenes, 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one was explicitly designed and confirmed to act as a tridentate iron(III) chelator [1]. This was a key design goal to achieve complete inactivation of the iron redox cycle, a property not shared by its simpler, bidentate analogs. The tridentate binding mode is critical for its high affinity and stability [2].

Iron Chelation Coordination Chemistry Medicinal Chemistry

High Iron(III) Affinity (pFe3+)

The iron(III) affinity of 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one is quantified by a pFe3+ value of 14.64 [1]. This value is a standard metric for comparing the efficacy of iron chelators under physiological conditions. While this value is moderate compared to clinically optimized chelators like deferiprone (pFe3+ ~19-20), it represents a specific, validated affinity for this research compound [2]. This data allows researchers to select the appropriate tool for their required binding strength.

Iron Affinity Thermodynamic Stability pFe3+ Chelation Therapy

Complete Inhibition of Iron-Dependent Oxidative Damage

The tridentate chelation by 3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one results in complete inhibition of iron-dependent H2O2 generation and lipid peroxidation in in vitro biological systems [1]. This is a direct functional consequence of its designed mechanism. In contrast, bidentate iron chelators of the hydroxychromene class often leave one or two coordination sites on the iron atom available, potentially allowing for partial redox cycling and continued generation of reactive oxygen species [2].

Oxidative Stress Lipid Peroxidation Cellular Protection Antioxidant

Structurally Unique 5-Hydroxypentyl Side Chain

The 5-hydroxypentyl side chain at the 2-position of the chromen-4-one core is a specific structural modification that was rationally introduced to create a tridentate chelator [1]. This side chain provides the third coordinating oxygen atom, which is absent in simpler 3-hydroxychromones. This precise molecular architecture differentiates it from a vast array of 3-hydroxyflavones and other chromen-4-one derivatives that are only bidentate or monodentate ligands [2].

Structure-Activity Relationship Drug Design Synthetic Chemistry

3-Hydroxy-2-(5-hydroxypentyl)chromen-4-one Research Applications


Iron-Catalyzed Oxidative Stress in Cellular Models

Procure this compound for studies aiming to completely ablate iron-dependent production of reactive oxygen species (ROS). Its established ability to fully inhibit both H2O2 generation and lipid peroxidation [1] makes it a superior tool compared to partial inhibitors. It is ideal for validating the role of labile iron pools in cellular signaling or death pathways (e.g., ferroptosis, inflammation) where a clean, complete inhibition phenotype is required .

Assay Development for Tridentate Iron Chelators

This compound serves as a well-characterized standard and positive control for developing new tridentate iron chelators. Its confirmed binding mode and quantified pFe3+ value of 14.64 [2] provide a benchmark for evaluating the affinity and coordination chemistry of novel synthetic compounds in physicochemical assays (e.g., spectrophotometric titrations, competition studies).

Chromone-Based Ligand SAR Studies

Utilize this compound as a key reference in SAR studies aimed at understanding the impact of side-chain functionalization on the chelation properties of the chromen-4-one scaffold. Its unique 5-hydroxypentyl chain, which enables tridentate binding [3], provides a distinct data point for comparison with bidentate analogs, helping to map the pharmacophore requirements for high-affinity iron binding within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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